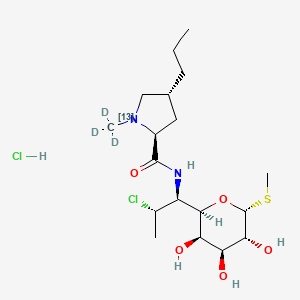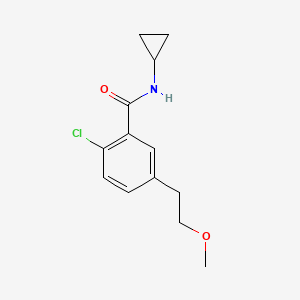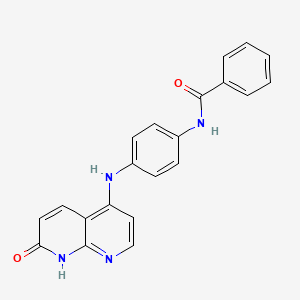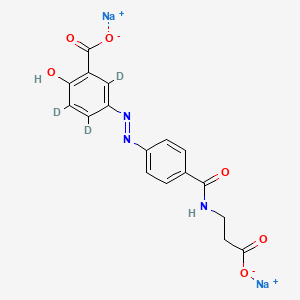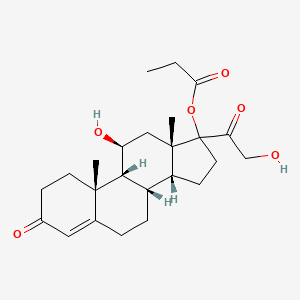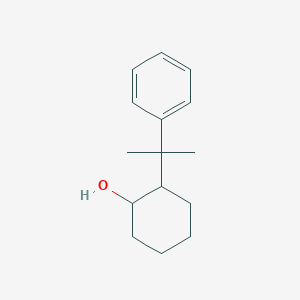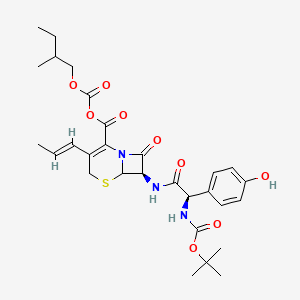
O-Isobutyl-N-Boc-cefprozil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Isobutyl-N-Boc-cefprozil is a chemical compound used as an intermediate in the synthesis of Cefprozil Dimer TFA Salt, which is an impurity of Cefprozil. Cefprozil is a semisynthetic oral cephalosporin antibiotic with a broad spectrum of antimicrobial activity . The compound’s molecular formula is C29H37N3O9S, and it has a molecular weight of 603.69.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-Isobutyl-N-Boc-cefprozil is synthesized through a series of chemical reactions involving the incorporation of the isobutyl and Boc (tert-butoxycarbonyl) protecting groups into the cefprozil structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including protection, deprotection, and coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, allowing for the production of bulk quantities of the compound for use in pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
O-Isobutyl-N-Boc-cefprozil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and intermediates that are used in the synthesis of Cefprozil and its related compounds.
Wissenschaftliche Forschungsanwendungen
O-Isobutyl-N-Boc-cefprozil is primarily used in scientific research as an intermediate in the synthesis of Cefprozil and its derivatives. Its applications include:
Chemistry: Used in the synthesis of complex cephalosporin antibiotics.
Biology: Studied for its role in the development of antibacterial agents.
Medicine: Used in the production of antibiotics for treating bacterial infections.
Industry: Employed in pharmaceutical manufacturing processes.
Wirkmechanismus
The mechanism of action of O-Isobutyl-N-Boc-cefprozil is related to its role as an intermediate in the synthesis of Cefprozil. Cefprozil, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-Isobutyl-N-Boc-cefprozil include other cephalosporin intermediates and derivatives, such as:
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Cefprozil. Its incorporation of the isobutyl and Boc protecting groups distinguishes it from other cephalosporin intermediates and contributes to its specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C29H37N3O9S |
|---|---|
Molekulargewicht |
603.7 g/mol |
IUPAC-Name |
2-methylbutoxycarbonyl (7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H37N3O9S/c1-7-9-18-15-42-25-21(24(35)32(25)22(18)26(36)40-28(38)39-14-16(3)8-2)30-23(34)20(17-10-12-19(33)13-11-17)31-27(37)41-29(4,5)6/h7,9-13,16,20-21,25,33H,8,14-15H2,1-6H3,(H,30,34)(H,31,37)/b9-7+/t16?,20-,21-,25?/m1/s1 |
InChI-Schlüssel |
FLOMVFSWBSBLGJ-BIFXVDTFSA-N |
Isomerische SMILES |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)/C=C/C |
Kanonische SMILES |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)

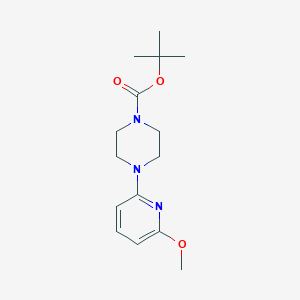
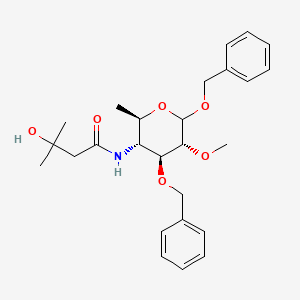
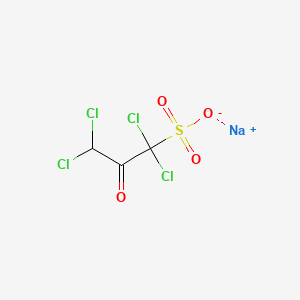
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)
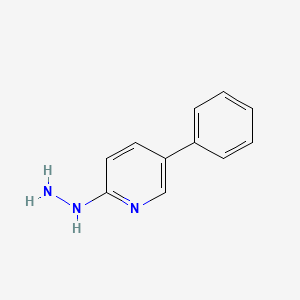
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
